![molecular formula C19H25N3O2 B7440549 2-methoxy-1-[2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B7440549.png)
2-methoxy-1-[2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-1-[2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one is a synthetic compound commonly known as O-DSMT. It is a derivative of tramadol and has been used as a research chemical for its opioid-like effects.
Mechanism of Action
O-DSMT acts on the mu-opioid receptors in the brain, which are responsible for pain relief and feelings of euphoria. It also acts on the delta-opioid receptors, which are involved in mood regulation and the kappa-opioid receptors, which are involved in the perception of pain. O-DSMT has been shown to be a potent mu-opioid agonist, which means it activates the mu-opioid receptors in the brain, leading to pain relief and feelings of euphoria.
Biochemical and Physiological Effects
O-DSMT has been shown to have similar effects to other opioids, such as morphine and fentanyl. It produces analgesia, sedation, and respiratory depression. It also produces feelings of euphoria, which can lead to addiction and abuse. O-DSMT has been shown to have a longer duration of action than tramadol, which makes it more suitable for pain management.
Advantages and Limitations for Lab Experiments
One advantage of using O-DSMT in lab experiments is its potency and long duration of action. This makes it useful for studying the effects of opioids on pain and addiction. However, one limitation is its potential for abuse and addiction, which can make it difficult to control in lab settings.
Future Directions
There are several future directions for research on O-DSMT. One area of interest is its potential use in treating opioid addiction and withdrawal symptoms. Another area of interest is its potential use in pain management, particularly for chronic pain. Additionally, more research is needed to understand the long-term effects of O-DSMT on the brain and body, as well as its potential for abuse and addiction.
Conclusion
In conclusion, O-DSMT is a synthetic compound with opioid-like effects that has been used as a research chemical for its analgesic properties. Its mechanism of action involves activating the mu-opioid receptors in the brain, leading to pain relief and feelings of euphoria. O-DSMT has advantages and limitations for lab experiments, and there are several future directions for research on its potential use in treating opioid addiction and pain management.
Synthesis Methods
The synthesis method of O-DSMT involves the reduction of tramadol using sodium borohydride in the presence of methanol. The reaction takes place at room temperature and the product is purified using column chromatography. The yield of the product is around 80%.
Scientific Research Applications
O-DSMT has been used as a research chemical for its opioid-like effects. It has been studied for its analgesic properties and has shown to be effective in reducing pain in animal models. It has also been studied for its potential use in treating opioid addiction and withdrawal symptoms.
properties
IUPAC Name |
2-methoxy-1-[2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13-7-6-8-15(11-13)16-12-20-18(21-16)17-9-4-5-10-22(17)19(23)14(2)24-3/h6-8,11-12,14,17H,4-5,9-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHRXFOMDUTFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(N2)C3CCCCN3C(=O)C(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-1-[2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


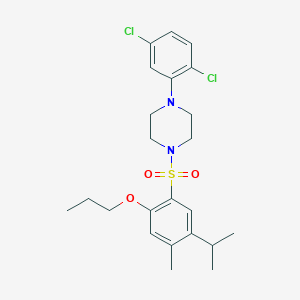

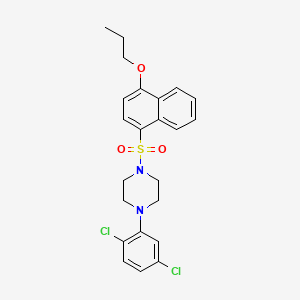

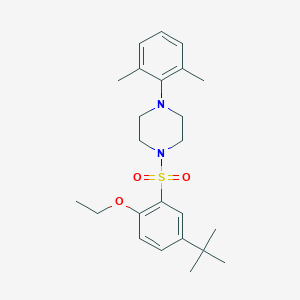
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B7440492.png)
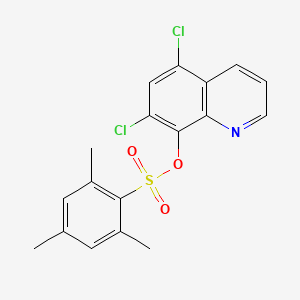
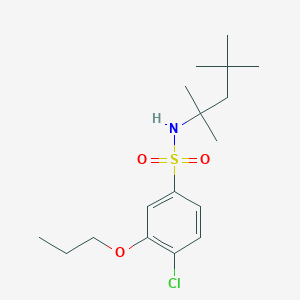
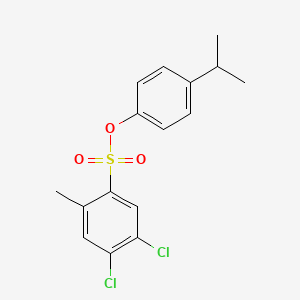
![2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)propan-2-yl]-6-(2,2,2-trifluoroethylamino)pyridine-4-carboxamide](/img/structure/B7440533.png)
![2-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide;hydrochloride](/img/structure/B7440546.png)
![N-[(3S,4R)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-methoxypyrrolidin-3-yl]-6-methoxypyridazin-3-amine](/img/structure/B7440551.png)
![N-[(3S,4R)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-methoxypyrrolidin-3-yl]-1-methylimidazo[4,5-c]pyridin-2-amine](/img/structure/B7440555.png)